molecular formula C9H7Br3O2 B8424366 4-(2-Bromoethoxy)-3,5-dibromobenzaldehyde

4-(2-Bromoethoxy)-3,5-dibromobenzaldehyde

Cat. No. B8424366
M. Wt: 386.86 g/mol
InChI Key: USWBGMYHOQEQFM-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

1,2-Dibromoethane (62 mL, 0.72 moles) was added to a mixture of 3,5-dibromo-4-hydroxybenzaldehyde (10 g, 36 mmoles) and potassium carbonate (25 g, 180 mmoles) in DMF (100 ml) and the resulting mixture was stirred vigorously at 70° C. for 16 hours. After cooling, the mixture was poured into water (300 mL) and extracted with ethyl acetate (400 mL). Water (200 mL) was added to the aqueous phase and this was extracted with ethyl acetate (150 mL). The combined organic phases were washed with saturated sodium chloride (3×150 mL), dried over MgSO4 and evaporated in vacuo. The residue was dissolved in refluxing 96% ethanol (60 mL). Water (15 mL) was added and after cooling, filtration, washing with 60% ethanol and drying 10.7 g (77%) of 4-(2-bromoethoxy)-3,5-dibromobenzaldehyde was isolated in two crops. M.p. 84-85° C.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3]Br.[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([Br:15])[C:13]=1[OH:14])[CH:9]=[O:10].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Br:1][CH2:2][CH2:3][O:14][C:13]1[C:6]([Br:5])=[CH:7][C:8]([CH:9]=[O:10])=[CH:11][C:12]=1[Br:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
62 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)Br
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (400 mL)
ADDITION
Type
ADDITION
Details
Water (200 mL) was added to the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
this was extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium chloride (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing 96% ethanol (60 mL)
ADDITION
Type
ADDITION
Details
Water (15 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing with 60% ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying 10.7 g (77%) of 4-(2-bromoethoxy)-3,5-dibromobenzaldehyde
CUSTOM
Type
CUSTOM
Details
was isolated in two crops

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrCCOC1=C(C=C(C=O)C=C1Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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